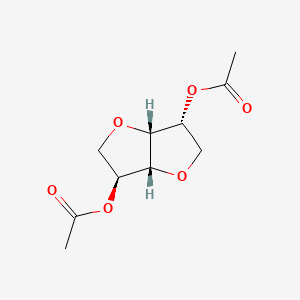

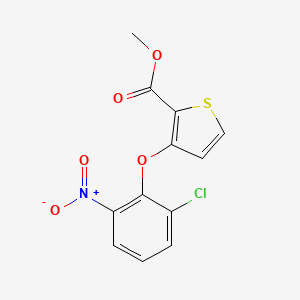

1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate

説明

1,4:3,6-Dianhydro-D-glucitol, also known as D-Isosorbide or 1,4:3,6-Dianhydro-D-sorbitol, is a greener ingredient widely used as a monomer and building block for a variety of polymers and functional materials . It has applications in medical and pharmaceutical fields, and is also used as a fuel or fuel additive . It is used in the synthesis of renewable polyesters for coating applications, isosorbide esters as renewable alternatives to phthalate plasticizers, biodegradable porous polyurethane scaffolds for tissue repair and regeneration, and the aspirin prodrug, isosorbide-2,5-diaspirinate .

Molecular Structure Analysis

The molecular formula of 1,4:3,6-Dianhydro-D-glucitol is C6H10O4 . The molecular weight is 146.14 . The structure is based on two oxolan-3-ol rings .

Physical And Chemical Properties Analysis

1,4:3,6-Dianhydro-D-glucitol is a solid substance . It has a melting point of 60-63 °C . The optical activity is [α]20/D +45.2°, c = 3 in H2O .

科学的研究の応用

Biocatalysis in Organic Solvents

1,4:3,6-Dianhydro-D-glucitol 2-acetate and its isomeric 5-acetate derivatives are prepared using immobilized Pseudomonas sp. lipase mediated acylation/deacylation reactions in organic solvents. This process highlights the potential of biocatalysis in synthesizing complex organic compounds (Roy & Chawla, 2001).

Enzymatic Preparation for Pharmaceutical Applications

The enzymatic preparation of 1,4:3,6-dianhydro-D-glucitol monoacetates, using a selective lipase from Pseudomonas sp., leads to the formation of pharmaceutically important isomerically pure compounds. These compounds are precursors for isoglucitol 2- and 5-mononitrates (Seemayer, Bar, & Schneider, 1992).

Stability Analysis in Chemical Synthesis

The study of 1,5:3,6-Dianhydro-2,4-O-methylene-D-glucitol's synthesis and its stability towards aqueous acid provides insights into the stability of methylene acetal bridges in carbohydrate chemistry, relevant for the synthesis of related compounds (Baker, 1954).

Synthesis and Biological Activity Studies

The synthesis of 1,4:3,6-dianhydro-2,5-diazido-2,5-dideoxyhexitols and their significant hypnotic activity demonstrate the potential of these compounds in pharmacological applications (Kuszmann & Medgyes, 1980).

作用機序

Target of Action

Isosorbide acetate, also known as 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate, is a drug that belongs to the class of nitrates . Its primary targets are the smooth muscles in the walls of arteries and veins . The compound acts on these targets to cause vasodilation, or the widening of blood vessels .

Biochemical Pathways

The action of isosorbide acetate affects the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . The release of NO by the compound stimulates the production of cGMP, a secondary messenger that mediates smooth muscle relaxation . This leads to the dilation of blood vessels and increased blood flow .

Pharmacokinetics

The pharmacokinetics of isosorbide acetate involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of isosorbide dinitrate, a related compound, has been found to be highly variable, with extensive first-pass metabolism in the liver .

Result of Action

The molecular and cellular effects of isosorbide acetate’s action include the relaxation of vascular smooth muscle and the dilation of blood vessels . These effects result in decreased blood pressure and increased blood flow, which can alleviate conditions such as angina pectoris and congestive heart failure .

Safety and Hazards

特性

IUPAC Name |

[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)15-7-3-13-10-8(16-6(2)12)4-14-9(7)10/h7-10H,3-4H2,1-2H3/t7-,8+,9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZQWZBCEHOWJS-UTINFBMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC2C1OCC2OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13042-38-1 | |

| Record name | Isosorbide diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13042-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)

![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)

![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)

![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)

![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)

![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)